molecular formula C13H15NO2 B14039216 1-(3-Methylbenzyl)piperidine-2,4-dione

1-(3-Methylbenzyl)piperidine-2,4-dione

Cat. No.: B14039216
M. Wt: 217.26 g/mol
InChI Key: WXUUCHZBADTBRG-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)piperidine-2,4-dione is a piperidine-2,4-dione derivative substituted with a 3-methylbenzyl group at the nitrogen atom. Piperidine-2,4-diones are heterocyclic compounds featuring a six-membered ring with two ketone groups at positions 2 and 3. The 3-methylbenzyl substituent introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]piperidine-2,4-dione

InChI

InChI=1S/C13H15NO2/c1-10-3-2-4-11(7-10)9-14-6-5-12(15)8-13(14)16/h2-4,7H,5-6,8-9H2,1H3

InChI Key

WXUUCHZBADTBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(=O)CC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Piperidine-2,4-diones

Piperidine-2,4-diones are typically synthesized via cyclization reactions involving β-keto esters or related precursors. The Dieckmann cyclization, a base-promoted intramolecular Claisen condensation, is a common approach to form the six-membered piperidine-2,4-dione ring system with high regioselectivity.

  • Dieckmann Cyclization Approach :
    Starting from β-keto esters such as methyl acetoacetate derivatives, the dianion is generated using strong bases like sodium hydride and butyllithium in tetrahydrofuran (THF). Subsequent alkylation with appropriate alkyl halides introduces substituents at the β-position. Intramolecular cyclization under acidic or basic conditions then yields substituted piperidine-2,4-diones. This method allows for the introduction of various substituents at different ring positions, including N-substitution after ring formation.

  • Key Reagents and Conditions :

    • Bases: Sodium hydride (NaH), butyllithium (BuLi)
    • Solvent: Tetrahydrofuran (THF)
    • Alkylating agents: Methyl iodide, ethyl bromide, benzyl halides
    • Cyclization: Acidic reflux with ammonium acetate or basic conditions

Preparation of N-Benzyl Substituted Piperidine-2,4-diones

For the specific N-substituted compound 1-(3-Methylbenzyl)piperidine-2,4-dione, the introduction of the 3-methylbenzyl group at the nitrogen atom generally occurs via alkylation of the nitrogen in the piperidine-2,4-dione ring.

  • N-Alkylation Method :
    The piperidine-2,4-dione core is reacted with 3-methylbenzyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride under reflux in polar aprotic solvents like acetone or dimethylformamide (DMF). This reaction selectively alkylates the nitrogen atom, yielding the desired N-(3-methylbenzyl) derivative.

  • Typical Procedure :

    • Dissolve piperidine-2,4-dione in acetone.
    • Add potassium carbonate and catalytic potassium iodide to facilitate the reaction.
    • Add 3-methylbenzyl halide dropwise.
    • Reflux the mixture for 24–48 hours under nitrogen atmosphere.
    • After completion, filter the mixture and purify the product by column chromatography using chloroform/methanol mixtures.

Alternative Synthetic Routes and Cyclization Techniques

  • Amidodiester Cyclization and Coupling :
    Another approach involves the preparation of amidodiesters followed by cyclization to form the piperidine-2,4-dione ring. This method uses coupling reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to form amide bonds, followed by base-induced cyclization.

  • Use of Carbodiimide-Mediated Cyclization :
    Carbodiimide reagents catalyze the formation of cyclic imides from amino acid derivatives, which can be further functionalized to yield substituted piperidine-2,4-diones. This method is useful for regioselective synthesis and can be adapted for N-substitution.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
β-Keto ester alkylation NaH/BuLi, methyl iodide or 3-methylbenzyl bromide 0 to 25 2–4 hours 40–97 Control of stoichiometry critical
Dieckmann cyclization NH4OAc, AcOH, reflux 100–110 18–72 hours 45–78 Acidic reflux favors cyclization
N-Alkylation K2CO3, KI, acetone reflux 60–80 24–48 hours 60–85 Use of catalytic KI improves yield
Carbodiimide-mediated cyclization EDC, HOBt, DIPEA, CH2Cl2 0 to 20 2 hours 50–75 Mild conditions, good regioselectivity

Purification and Characterization

  • Purification : Column chromatography using chloroform/methanol mixtures is standard for isolating pure this compound. Recrystallization from hexane or ethyl acetate may be employed to improve purity.

  • Characterization :

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the substitution pattern and ring formation.
    • Infrared (IR) spectroscopy identifies characteristic keto (C=O) stretches near 1700 cm⁻¹.
    • Mass spectrometry (MS) verifies the molecular weight.
    • Elemental analysis ensures compound purity and correct stoichiometry.

Research Discoveries and Advances

  • Regioselective Synthesis : Recent studies have refined Dieckmann cyclization protocols to improve regioselectivity and yield of substituted piperidine-2,4-diones, including N-substituted derivatives with aromatic benzyl groups.

  • Mild Reaction Conditions : Innovations in carbodiimide-mediated cyclization allow synthesis under mild, anhydrous conditions, avoiding harsh reagents and high temperatures, which is beneficial for sensitive substituents like 3-methylbenzyl groups.

  • Industrial Applicability : The use of catalytic bases and optimized solvent systems has enabled scalable synthesis routes for substituted piperidine-2,4-diones, with potential applications in pharmaceutical intermediate production.

Summary Table of Preparation Methods for this compound

Method Key Steps Advantages Limitations
Dieckmann Cyclization + N-Alkylation β-Keto ester formation → cyclization → N-alkylation High regioselectivity, versatile Multi-step, requires strong bases
Carbodiimide-Mediated Cyclization Coupling of amino acid derivatives → cyclization Mild conditions, good purity Requires carbodiimide reagents
Direct N-Alkylation of Piperidine-2,4-dione Alkylation with 3-methylbenzyl halide Straightforward, good yields May require long reaction times

Chemical Reactions Analysis

1-(3-Methylbenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized piperidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations in Benzyl Derivatives

Piperidine-2,4-dione derivatives with substituted benzyl groups exhibit distinct properties based on the nature and position of substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-(3-Methylbenzyl)piperidine-2,4-dione 3-Methylbenzyl C₁₃H₁₅NO₂ 217.26 Enhanced lipophilicity due to methyl group
1-(4-Methoxybenzyl)piperidine-2,4-dione 4-Methoxybenzyl C₁₄H₁₅NO₃ 245.27 Improved solubility (methoxy group)
1-(3-Chlorobenzyl)piperidine-2,4-dione 3-Chlorobenzyl C₁₂H₁₁ClNO₂ 236.67 Electron-withdrawing effects alter reactivity
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione 2,4-Dimethoxybenzyl C₁₄H₁₇NO₄ 263.29 Stabilized via resonance; storage at 2–8°C

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) increase solubility and stability, whereas chloro groups (electron-withdrawing) enhance electrophilicity .
  • Steric Effects : The 3-methyl group in the main compound may hinder rotational freedom, affecting binding to biological targets.

Aliphatic Substituents

Aliphatic substituents modify the piperidine core’s hydrophobicity and conformational flexibility:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-Isopropylpiperidine-2,4-dione Isopropyl C₈H₁₃NO₂ 155.19 Lower molecular weight; density ~1.088 g/cm³
1-(Cyclopropylmethyl)piperidine-2,4-dione Cyclopropylmethyl C₉H₁₃NO₂ 167.21 Compact structure; potential metabolic stability

Key Observations :

  • Aliphatic derivatives generally exhibit lower molecular weights and higher volatility compared to aromatic analogs.
  • Cyclopropyl groups may enhance metabolic resistance due to strain effects .

Fluorinated Derivatives

Fluorine incorporation alters electronic properties and bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-Fluorophenyl)piperidine-2,4-dione 4-Fluorophenyl C₁₁H₁₀FNO₂ 207.20 Increased polarity; potential CNS activity
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione 3,4-Difluorobenzyl C₂₁H₂₁F₂N₃O₂ 385.40 Dual fluorination enhances receptor binding

Key Observations :

  • Fluorine atoms improve membrane permeability and bioavailability.
  • Difluorinated derivatives show promise as bradykinin receptor antagonists .

Biological Activity

1-(3-Methylbenzyl)piperidine-2,4-dione is a piperidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by a piperidine ring substituted at the 1-position with a 3-methylbenzyl group and two carbonyl groups at the 2 and 4 positions, has garnered interest in medicinal chemistry due to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N1_{1}O2_{2}, with an approximate molecular weight of 219.26 g/mol. Its structural features contribute to its biological activity, particularly in modulating interactions with various neurotransmitter systems.

Pharmacological Activities

Research indicates that piperidine derivatives, including this compound, exhibit several pharmacological activities:

  • Anticonvulsant Effects : These compounds have shown potential as anticonvulsant agents, making them candidates for treating epilepsy and other seizure disorders.
  • Acetylcholinesterase Inhibition : Studies suggest that this compound may inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
  • Neurotransmitter Modulation : The interaction with neurotransmitter systems suggests that it could influence cognitive functions and memory.

The mechanisms underlying the biological activity of this compound involve its binding affinity to various receptors and enzymes. For instance:

  • Inhibition of AChE : The compound's ability to inhibit AChE contributes to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
  • Molecular Docking Studies : Research employing molecular docking techniques has elucidated the binding interactions between this compound and target enzymes, providing insights into its potential efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methoxybenzyl)piperidine-2,4-dioneSimilar piperidine structure with a methoxy groupExhibits different biological activity profiles
3-Benzyl-2-piperidoneBenzyl substitution at the 3-positionLacks carbonyl groups at positions 2 and 4
1-Methyl-3-benzylpiperidine-2,4-dioneMethyl substitution at the 1-positionVariation in substituent effects on activity
1-(Phenyl)piperidine-2,4-dionePhenyl group instead of methylbenzylDifferent steric effects influencing reactivity

The unique substitution pattern of this compound results in distinct biological activities compared to these related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of piperidine derivatives for their biological activities. For example:

  • A study reported on various piperidine derivatives demonstrating significant AChE inhibitory activity. The synthesized compounds were tested against human AChE and butyrylcholinesterase (BuChE), revealing promising results that support further development for cognitive enhancement therapies .
  • Another investigation highlighted the antiviral properties of piperidine derivatives, including their effectiveness against HIV and other viruses. The findings suggest that modifications in the structure could lead to enhanced antiviral activity .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methylbenzyl)piperidine-2,4-dione, and how can reaction conditions be optimized for yield?

Piperidine-2,4-dione derivatives are typically synthesized via acylation or alkylation of piperidone precursors. For example:

  • Step 1 : Start with 1-benzyl-4-piperidone as a precursor (commercially available and cost-effective) .
  • Step 2 : Introduce the 3-methylbenzyl group via nucleophilic substitution or Friedel-Crafts alkylation. Use anhydrous potassium carbonate in dimethylformamide (DMF) as a base to facilitate deprotonation and improve reaction efficiency .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity (e.g., acetone/water mixtures for recrystallization). Yields >80% are achievable under reflux conditions (4–6 hours) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and absence of N-H stretches (indicative of complete acylation) .
    • NMR : Use 1H^1H-NMR to verify methylbenzyl protons (δ 2.3–2.5 ppm for CH3_3, δ 4.0–4.5 ppm for benzyl CH2_2) and 13C^{13}C-NMR for carbonyl carbons (~200 ppm) .
  • Crystallography : Employ SHELXL for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. Hydrogen bonding networks can be analyzed using C–H···O interactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Classification : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles, fume hood) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent toxic fume release .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and expected molecular geometry in derivatives of this compound?

  • Multi-Method Validation : Cross-validate 1H^1H-NMR coupling constants with X-ray diffraction data to confirm stereochemistry. For example, axial vs. equatorial substituents on the piperidine ring can cause discrepancies in JJ-values .
  • Computational Alignment : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Adjust torsional angles in the model to match observed splitting patterns .

Q. What factorial design approaches are suitable for optimizing reaction parameters in multi-step syntheses?

  • Variable Selection : Prioritize temperature, solvent polarity, and catalyst loading (e.g., K2_2CO3_3 vs. NaH) as independent variables .
  • Response Surface Methodology (RSM) : Use a central composite design to model non-linear relationships. For example, a 23^3 factorial design can identify interactions between reflux time, solvent volume, and stirring rate .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on hydrogen-bonding interactions with the diketone moiety .
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP ~1.08) and toxicity using QSAR models. The compound’s low hydrogen-bond donor count (<1) suggests favorable blood-brain barrier penetration .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

  • Chiral Auxiliaries : Introduce a bulky substituent (e.g., tert-butyl) at the 3-position to sterically hinder enolization .
  • Low-Temperature Conditions : Perform reactions at –20°C to slow keto-enol tautomerism. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can in vivo studies evaluate the therapeutic potential of this compound?

  • Rodent Models : Administer 10–50 mg/kg doses intraperitoneally to assess bioavailability. Collect plasma samples at 0, 1, 3, and 6 hours for LC-MS analysis .
  • Toxicity Screening : Conduct acute toxicity assays (OECD 423) with endpoints including organ histopathology and serum ALT/AST levels .

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